

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Filbertone

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Compound of Interest

Compound Name: *Filbertone*

Cat. No.: *B1242023*

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Introduction

Filbertone, or (E)-5-methyl-2-hepten-4-one, is the principal flavor compound responsible for the characteristic nutty and roasted aroma of hazelnuts (*Corylus avellana L.*).^{[1][2]} Its quantification is crucial for quality control in the food industry, particularly for assessing the authenticity and quality of hazelnut-based products like pastes, oils, and spreads.^{[1][3]} Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a rapid, solvent-free, and sensitive method for the analysis of **filbertone** and other volatile compounds in various food matrices.^{[4][5][6]} These application notes provide a comprehensive overview and detailed protocols for the successful implementation of SPME-GC-MS for **filbertone** analysis.

Key Principles of SPME for Filbertone Analysis

SPME is an equilibrium-based sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample.^{[6][7]} Volatile analytes, including **filbertone**, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating.^[7] The fiber is subsequently retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and detection.^[8]

The efficiency of the extraction process is influenced by several key parameters, including the choice of SPME fiber, extraction time and temperature, and the sample matrix itself.^{[4][7]} Optimization of these parameters is critical for achieving accurate and reproducible results.

Quantitative Data Summary

The following table summarizes quantitative data for **filbertone** in various hazelnut products as determined by SPME-GC-MS. This data can serve as a reference for expected concentration ranges.

Sample Matrix	Filbertone Concentration	SPME Fiber	Key SPME Parameters	Reference
Authentic Hazelnut Pastes (Turkey)	344 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[3]
Authentic Hazelnut Pastes (Italy)	304 - 516 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[3]
Hazelnut Spreads (<1% hazelnut)	< 4 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[1][3]
Hazelnut Spreads (1-10% hazelnut)	4 - 45 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[1][3]
Hazelnut Spreads (>10% hazelnut)	> 45 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[1][3]
Roasted Hazelnut Oil	315 µg/kg	Not Specified	Not Specified	[1]
Unroasted Hazelnut Oil	< 10 µg/kg	Not Specified	Not Specified	[1]
Method Performance	Value	SPME Fiber	Key SPME Parameters	Reference
Limit of Detection (LOD)	2 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[1]
Limit of Quantification (LOQ)	5 µg/kg	DVB/CAR/PDMS	60°C, 5 min extraction	[1]
R-filbertone Detection Limit	µg/L level	Not Specified	Optimized	[5]

S-filbertone	µg/L level	Not Specified	Optimized	[5]
Detection Limit				

Experimental Protocols

This section provides a detailed protocol for the analysis of **filbertone** in hazelnut products using Headspace SPME-GC-MS.

Materials and Reagents

- SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high efficiency in extracting a broad range of volatile and semi-volatile compounds, including **filbertone**.[9][10]
- Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
- Filbertone** Standard: (E)-5-methyl-2-hepten-4-one (≥98% purity).
- Internal Standard (optional but recommended): e.g., 2-octanone or other suitable compound not present in the sample.
- Saturated Sodium Chloride (NaCl) Solution: To increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.[7]
- Sample Grinder: For solid samples like roasted hazelnuts.

Sample Preparation

For Hazelnut Pastes and Spreads:

- Accurately weigh 0.1 g of the homogenized sample into a 10 mL headspace vial.
- Add 1.5 mL of a saturated NaCl solution to the vial.
- If using an internal standard, add the appropriate volume at a known concentration.
- Immediately seal the vial with a magnetic screw cap.

For Hazelnut Oils:

- Pipette a known volume or weight of the oil into a headspace vial. An optimization of the sample volume may be necessary.[5]
- Add a saturated NaCl solution if desired to enhance analyte release.
- Seal the vial.

For Whole Hazelnuts:

- Grind the hazelnuts to a fine, consistent powder.
- Weigh a specific amount of the ground sample into a headspace vial.
- Add a saturated NaCl solution.
- Seal the vial.

SPME Procedure

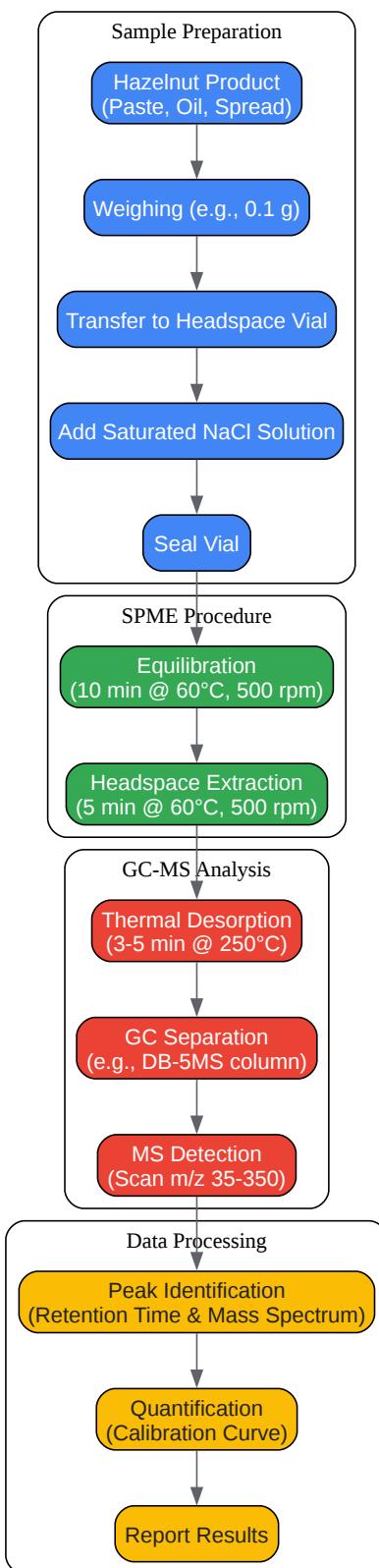
- Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber in the GC injection port at the specified temperature (e.g., 270 °C for DVB/CAR/PDMS) for 30-60 minutes.
- Sample Incubation/Equilibration: Place the sealed vial in a heating agitator or water bath set to 60°C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 500 rpm).[1]
- Headspace Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for 5 minutes at 60°C with continued agitation.[1] The extraction time is a critical parameter and should be kept consistent across all samples and standards.[8]
- Fiber Retraction: After extraction, retract the fiber into the needle.

GC-MS Analysis

- Desorption: Immediately insert the SPME fiber into the GC injection port, which is typically set at 250°C, and desorb for 3-5 minutes in splitless mode.[11]

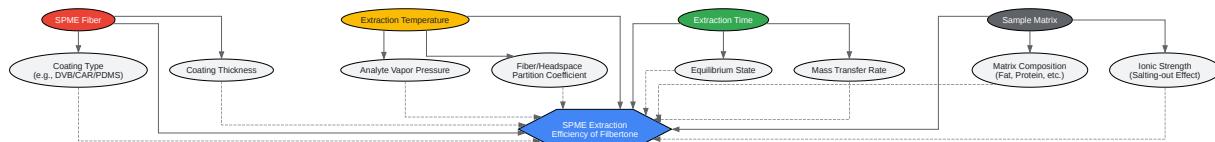
- Gas Chromatography:
 - Column: A non-polar or medium-polarity column is suitable, such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp to 150°C at 3°C/min.
 - Ramp to 250°C at 20°C/min, hold for 5 minutes.
 - This program should be optimized based on the specific instrument and column used.
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - **Filbertone** Identification: The mass spectrum of **filbertone** is characterized by its molecular ion at m/z 126 and key fragment ions. Identification should be confirmed by comparing the retention time and mass spectrum with that of a pure standard.

Mandatory Visualizations



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Caption: Experimental workflow for SPME-GC-MS analysis of **filbertone**.



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Caption: Factors influencing headspace SPME efficiency for **filbertone**.

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